molecular formula C25H23N3O3S B11679027 ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11679027
M. Wt: 445.5 g/mol
InChI Key: GJYPFGHCVKJLNB-VULFUBBASA-N
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Description

ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone.

    Introduction of the thiophene ring: This step involves the cyclization of a suitable precursor in the presence of sulfur.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness: The uniqueness of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the pyrazole and thiophene rings, along with the ethyl ester group, contributes to its versatility in various applications.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)15-32-23(22)26-14-20-17(3)27-28(24(20)29)19-12-10-16(2)11-13-19/h5-15,27H,4H2,1-3H3/b26-14+

InChI Key

GJYPFGHCVKJLNB-VULFUBBASA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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